3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

Fragment-Based Drug Discovery Permeability Physicochemical Property Optimization

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol (CAS 13365-48-5) is a member of the pyrimido[4,5-e]dihydro-1,3-oxazine class, a heterocyclic scaffold first synthesized and characterized by O'Brien et al. at the Midwest Research Institute in 1967.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 13365-48-5
Cat. No. B12705525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol
CAS13365-48-5
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCN1CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)OC1
InChIInChI=1S/C13H13N3O2/c1-16-7-10-11(18-8-16)13(17)15-12(14-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15,17)
InChIKeyFRIZZTAZAYPNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: O'Brien Pyrimidooxazine Scaffold


3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol (CAS 13365-48-5) is a member of the pyrimido[4,5-e]dihydro-1,3-oxazine class, a heterocyclic scaffold first synthesized and characterized by O'Brien et al. at the Midwest Research Institute in 1967 [1]. The compound features a fused pyrimidine-oxazine bicyclic core with an 8-hydroxy tautomeric system (predicted pKa 5.61±0.20 ) and a 6-phenyl substituent, giving it a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol . As a research chemical with no current therapeutic approval, its procurement value hinges on its utility as a defined, low-molecular-weight probe within a historically significant compound series originally investigated for antitumor potential [1].

Substitution Risks with Pyrimidooxazine Analogs


Within the pyrimido[4,5-e][1,3]oxazine class, minor N3-substituent changes produce large shifts in physicochemical and chromatographic behavior that invalidate inter-compound substitution in biological assays. Replacing the N3-methyl group of the target compound with a benzyl group—yielding the closest commercially listed analog, 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol (CAS 13387-93-4)—increases the molecular weight from 243.26 to 319.4 g/mol and the predicted LogP from approximately 1.16 to 2.73 . This nearly 30% increase in mass and the dramatic shift in lipophilicity will alter membrane permeability, protein binding, and assay solubility profiles, precluding direct data cross-comparison. Furthermore, the original O'Brien synthesis route is specific to N3-methyl derivatives, meaning alternative analogs may require distinct synthetic pathways with different impurity profiles [1].

Comparative Evidence: 3-Methyl vs. 3-Benzyl Derivative


Molecular Weight: Fragment Screening Advantage

The target compound's molecular weight (243.26 g/mol) is 76.1 g/mol lower than that of the 3-benzyl analog (319.36 g/mol), a 23.8% reduction . This places the 3-methyl derivative well within the Rule-of-Three space for fragment-based screening (MW < 300 Da), whereas the 3-benzyl analog exceeds this limit, making the 3-methyl compound a superior starting point for fragment growth campaigns [1].

Fragment-Based Drug Discovery Permeability Physicochemical Property Optimization

LogP and Lipophilicity-Driven Assay Artifacts

The predicted partition coefficient (LogP) of the target 3-methyl compound is 1.16, compared to 2.73 for the 3-benzyl analog, representing a 1.57 log unit difference . This corresponds to an approximately 37-fold difference in octanol-water partition coefficient. The lower LogP of the 3-methyl derivative indicates substantially reduced lipophilicity, which is associated with lower non-specific protein binding, reduced phospholipidosis risk, and fewer solubility-limited assay artifacts [1].

Lipophilicity LogP Assay Interference ADME Prediction

Boiling Point: Purification and Handling

The target compound exhibits a predicted boiling point of 390 °C at 760 mmHg, which is approximately 89 °C lower than the predicted 479 °C for the 3-benzyl analog . This lower boiling point, combined with the smaller molecular size, suggests the 3-methyl compound may be amenable to vacuum distillation or sublimation purification techniques that would degrade or be inaccessible for the higher-molecular-weight, higher-boiling benzyl analog [1].

Purification Volatility Thermal Stability Formulation Science

pKa: Solubility and Salt Selection

The predicted pKa of 5.61±0.20 for the target compound indicates that the 8-hydroxy group is weakly acidic . At physiological pH 7.4, the compound is expected to be predominantly ionized (conjugate base form), which can be exploited for salt formation to improve aqueous solubility. In contrast, no comparable pKa data is readily available for the 3-benzyl analog in public databases, creating uncertainty in its ionization behavior . The known ionizable center of the 3-methyl compound provides a predictable handle for formulation scientists.

pKa Ionization State Salt Selection Preformulation

NCI Screening Provenance and Traceability

The target compound is explicitly indexed in the primary literature with a confirmed synthetic route and acknowledged submission to the Cancer Chemotherapy National Service Center (CCNSC) screening program of the National Cancer Institute [1]. This provides a verifiable chain of custody and biological testing provenance that 3-benzyl or other N3-substituted analogs—while reported in subsequent literature—may not share. For researchers intending to build upon historical NCI screening data, the 3-methyl compound offers direct traceability.

Provenance National Cancer Institute Screening Reproducibility Historical Data

Validated Applications for 3-Methyl Pyrimidooxazine


Fragment-Based Lead Discovery and Library Design

With a molecular weight of 243.26 g/mol—fully compliant with the Rule of Three for fragment-based screening—and a predicted LogP of 1.16, the compound is an ideal fragment starting point for hit identification against novel targets . Its low lipophilicity minimizes the risk of non-specific binding and aggregation, a critical advantage over the heavier, more lipophilic 3-benzyl analog (MW 319.4, LogP 2.73). Procurement for fragment library assembly is directly supported by the quantitative MW and LogP differential established in Section 3.

Biochemical Assays with Defined Ionization State

The predicted pKa of 5.61 allows formulation scientists to rationally select buffer systems (pH 6.5–7.5) where the compound exists in a known ionization state. This is essential for accurate determination of binding constants (Kd, IC50) and for comparing results across laboratories. The absence of publicly available pKa data for the 3-benzyl analog creates a significant barrier to such applications, making the 3-methyl derivative the more reliable choice for rigorous biochemical studies .

Synthetic Chemistry Reference Standard and Method Development

As a compound with a well-documented synthesis in the primary literature (O'Brien et al., 1967) and characterized by a lower boiling point (390 °C) than its closest analog, the 3-methyl derivative serves as a reproducible reference standard for developing and validating new pyrimidooxazine synthetic methodologies. Its thermal properties facilitate purification by distillation or sublimation, streamlining the preparation of high-purity batches for analytical method validation .

Historical NCI Screening Data Mining and Antitarget Studies

The explicit indexing of this compound in the NCI CCNSC screening program provides a basis for retrospective data mining and antitarget selectivity profiling. Researchers can cross-reference modern assay results with historical NCI tumor panel data, a capability that is unattainable with 3-benzyl or other analogs not documented in the original NCI screening set. This provenance advantage is critical for grant-funded translational research requiring evidence of compound history [1].

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